N-[2-(furan-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide
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Overview
Description
N-[2-(furan-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide is an organic compound that features a furan ring, a methoxyethyl group, and a naphthamide moiety
Mechanism of Action
Target of Action
The compound N-[2-(furan-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide, also known as N-(2-(furan-2-yl)-2-methoxyethyl)-1-naphthamide, is a furan derivative . Furan derivatives have been found to exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . .
Mode of Action
Furan derivatives are known for their remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents
Biochemical Pathways
Furan-containing compounds are known to exhibit a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer . .
Result of Action
Furan derivatives are known to have a wide range of advantageous biological and pharmacological characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide typically involves the reaction of 2-furanmethanol with 2-bromoethyl methyl ether to form 2-(furan-2-yl)-2-methoxyethyl bromide. This intermediate is then reacted with 1-naphthamide in the presence of a base such as potassium carbonate to yield the final product. The reaction conditions often include solvents like dimethylformamide (DMF) and temperatures ranging from 60°C to 80°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(furan-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-2-yl)-2-hydroxyethyl)-1-naphthamide
- N-(2-(furan-2-yl)-2-ethoxyethyl)-1-naphthamide
- N-(2-(furan-2-yl)-2-methylthioethyl)-1-naphthamide
Uniqueness
N-[2-(furan-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide is unique due to the presence of the methoxyethyl group, which imparts distinct electronic and steric properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to its analogs.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-21-17(16-10-5-11-22-16)12-19-18(20)15-9-4-7-13-6-2-3-8-14(13)15/h2-11,17H,12H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBXYSKYANIHOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC2=CC=CC=C21)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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